5-(2,2,2-Trifluoroethoxy)furan-2-carboxylic acid

Description

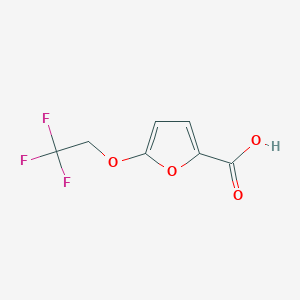

5-(2,2,2-Trifluoroethoxy)furan-2-carboxylic acid is a fluorinated furan derivative with the molecular formula C₈H₇F₃O₄ and a molecular weight of 224.14 g/mol . The compound features a trifluoroethoxy (-OCH₂CF₃) substituent at the 5-position of the furan ring and a carboxylic acid group at the 2-position.

Structure

3D Structure

Properties

IUPAC Name |

5-(2,2,2-trifluoroethoxy)furan-2-carboxylic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H5F3O4/c8-7(9,10)3-13-5-2-1-4(14-5)6(11)12/h1-2H,3H2,(H,11,12) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MQWKLOOOISDCSF-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(OC(=C1)OCC(F)(F)F)C(=O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H5F3O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

210.11 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(2,2,2-Trifluoroethoxy)furan-2-carboxylic acid typically involves the following steps:

Formation of Furan-2-carbonyl Chloride: Furan-2-carboxylic acid is reacted with phosphorus trichloride (PCl3) to form furan-2-carbonyl chloride.

Reaction with 2,2,2-Trifluoroethanol: The furan-2-carbonyl chloride is then reacted with 2,2,2-trifluoroethanol to yield this compound.

Industrial Production Methods

Industrial production methods for this compound are similar to the laboratory synthesis but are scaled up to accommodate larger quantities. The reactions are typically carried out in large reactors with precise control over temperature, pressure, and reaction time to ensure high yield and purity of the product.

Chemical Reactions Analysis

Types of Reactions

5-(2,2,2-Trifluoroethoxy)furan-2-carboxylic acid can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form different oxidation products.

Reduction: It can be reduced under specific conditions to yield reduced derivatives.

Substitution: The trifluoroethoxy group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.

Substitution: Various nucleophiles can be used for substitution reactions, depending on the desired product.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield carboxylic acids or ketones, while reduction can produce alcohols or alkanes .

Scientific Research Applications

Medicinal Chemistry Applications

Anticancer Properties

Recent studies have indicated that derivatives of 5-(2,2,2-trifluoroethoxy)furan-2-carboxylic acid exhibit promising anticancer activities. For instance, compounds synthesized from this acid have shown significant cytotoxic effects against various cancer cell lines. The presence of the trifluoroethoxy group appears to enhance the biological activity of these compounds, making them potential candidates for cancer therapeutics. In a study involving 1,3,4-oxadiazole derivatives tethered to phenyl groups, several compounds demonstrated IC50 values indicating effective inhibition of cancer cell proliferation .

Diabetes Management

In addition to its anticancer properties, some derivatives have been evaluated for their anti-diabetic effects. Research utilizing genetically modified models has shown that certain compounds derived from this compound significantly lower glucose levels in diabetic models like Drosophila melanogaster. These findings suggest potential applications in developing anti-diabetic agents .

Agricultural Applications

Herbicidal Activity

The compound has been investigated for its herbicidal properties. Research indicates that derivatives can be effective in controlling unwanted plant growth. The application methods include formulations suitable for direct spraying or as emulsions and suspensions. The effectiveness of these herbicides varies based on the application rate and timing relative to plant growth stages .

Synthesis and Structural Insights

The synthesis of this compound typically involves conventional organic synthesis techniques that allow for the introduction of functional groups that enhance its biological activity. The trifluoroethoxy moiety is particularly notable for its role in increasing lipophilicity and altering the electronic properties of the molecule, which can improve interaction with biological targets .

Comparative Analysis of Derivatives

The following table summarizes key derivatives of this compound along with their respective biological activities:

| Compound | Biological Activity | IC50 (µM) | Notes |

|---|---|---|---|

| Compound 5b | Anticancer | 10.14 | Significant cytotoxicity observed |

| Compound 5d | Anticancer | 8.14 | Induces apoptosis in cancer cells |

| Compound 5m | Anticancer | 10.48 | Effective against glioblastoma cells |

| Compound A | Anti-diabetic | N/A | Lowers glucose levels in models |

Case Studies

Several case studies highlight the successful application of this compound:

-

Case Study 1: Anticancer Efficacy

A study evaluated various derivatives against glioblastoma cell lines and demonstrated that specific modifications led to enhanced apoptosis rates and reduced cell viability, indicating a strong potential for therapeutic use in oncology . -

Case Study 2: Herbicidal Formulation

Research on herbicidal activity demonstrated that formulations containing this compound effectively controlled weed species without adversely affecting crop plants when applied correctly .

Mechanism of Action

The mechanism of action of 5-(2,2,2-Trifluoroethoxy)furan-2-carboxylic acid involves its interaction with specific molecular targets and pathways. The trifluoroethoxy group can enhance the compound’s reactivity and binding affinity to certain enzymes and receptors, leading to various biological effects. Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved[5][5].

Comparison with Similar Compounds

Structural and Substituent Variations

Key structural analogs include:

Substituent Effects:

- Hydrophilic Groups : Hydroxypentyl and carboxyethyl substituents improve aqueous solubility but may reduce membrane permeability .

Physicochemical Properties

Solubility and Thermodynamics:

- 5-(Nitrophenyl) Isomers : Solubility in propan-2-ol decreases with melting point: 5-(4-nitrophenyl) > 5-(3-nitrophenyl) > 5-(2-nitrophenyl) derivatives. Enthalpy of dissolution (ΔH°sol) ranges from +10.2 to +14.8 kJ/mol .

- Trifluoroethoxy Derivative: No direct solubility data are available, but the trifluoroethoxy group likely reduces polarity, favoring organic solvents like DCM or THF.

Biological Activity

5-(2,2,2-Trifluoroethoxy)furan-2-carboxylic acid is a compound with notable biological activities that have garnered attention in various fields, including medicinal chemistry and microbiology. This article provides a comprehensive overview of its biological activity, supported by research findings and data tables.

Chemical Structure and Properties

The compound is characterized by the presence of a furan ring substituted with a trifluoroethoxy group and a carboxylic acid moiety. Its molecular formula is , and it has been synthesized for various applications, particularly in the development of antimicrobial agents.

Antimicrobial Activity

Recent studies have highlighted the antimicrobial potential of this compound against various bacterial strains. For instance:

- Inhibition of Bacterial Growth : The compound has shown significant inhibitory effects against methicillin-resistant Staphylococcus aureus (MRSA) and other pathogenic bacteria. In vitro assays demonstrated an inhibition zone of approximately 8 mm against MRSA, indicating its potential as a therapeutic agent against resistant bacterial strains .

- Mechanism of Action : The antimicrobial action is believed to involve disruption of bacterial cell membrane integrity and inhibition of key metabolic pathways. This mechanism aligns with findings from related compounds in the furan family that exhibit similar biological activities .

Cytotoxicity Studies

Cytotoxicity assessments have been conducted to evaluate the safety profile of this compound. In vitro experiments using various cell lines revealed that while it exhibits antimicrobial properties, it also poses some cytotoxic risks at higher concentrations. The compound's cytotoxic effects were evaluated using the MTT assay, indicating a concentration-dependent response on certain cell lines .

Structure-Activity Relationship (SAR)

Understanding the structure-activity relationship (SAR) is crucial for optimizing the efficacy of this compound. Studies suggest that modifications to the trifluoroethoxy group can significantly influence its biological activity:

| Modification | Effect on Activity |

|---|---|

| Removal of trifluoroethoxy group | Decreased antimicrobial potency |

| Alteration in furan substitution | Enhanced cytotoxicity against specific cancer cells |

This table summarizes key findings from SAR studies that inform future synthetic strategies aimed at improving the compound's therapeutic profile.

Case Study 1: Antimicrobial Efficacy

A study conducted by researchers at [source] evaluated the efficacy of this compound against a panel of bacterial strains. The results indicated:

- Inhibition Concentrations : Minimum inhibitory concentrations (MICs) were determined for various pathogens.

| Bacterial Strain | MIC (µg/mL) |

|---|---|

| Staphylococcus aureus | 16 |

| Escherichia coli | 32 |

| Pseudomonas aeruginosa | 64 |

These findings underscore the potential application of this compound in treating infections caused by resistant bacteria.

Case Study 2: Cytotoxicity Assessment

In another investigation focusing on cytotoxicity, researchers treated cancer cell lines with varying concentrations of the compound. The results demonstrated:

- Cell Viability : At concentrations above 50 µg/mL, significant reductions in cell viability were observed across multiple cancer cell lines.

| Cell Line | Viability (%) at 50 µg/mL |

|---|---|

| HeLa | 45 |

| MCF-7 | 60 |

| A549 | 30 |

This data highlights the dual nature of the compound as both an antimicrobial agent and a potential cytotoxic agent against cancer cells.

Q & A

Basic: What are the recommended synthetic routes for 5-(2,2,2-Trifluoroethoxy)furan-2-carboxylic acid, and how are intermediates purified?

Answer:

Synthesis typically involves coupling a trifluoroethoxy group to a furan-carboxylic acid scaffold. A common approach is nucleophilic substitution, where 2-furan-carboxylic acid derivatives react with 2,2,2-trifluoroethylating agents (e.g., trifluoroethyl halides) under alkaline conditions (e.g., K₂CO₃ or NaOH in polar aprotic solvents like DMF) . For example, analogous compounds like 5-[(2,4-dichlorophenoxy)methyl]furan-2-carboxylic acid are synthesized via phenol-furan coupling, followed by carboxylation . Purification often employs recrystallization (using ethanol/water mixtures) or column chromatography (silica gel, ethyl acetate/hexane eluent) to isolate intermediates and final products .

Basic: How is the structural identity of this compound confirmed?

Answer:

Structural confirmation relies on spectroscopic and chromatographic methods:

- NMR : H and C NMR identify substituent patterns (e.g., trifluoroethoxy protons at δ ~4.5–5.0 ppm, furan ring protons at δ ~6.5–7.5 ppm) .

- FT-IR : Carboxylic acid C=O stretching (~1700 cm⁻¹) and furan ring vibrations (~1500–1600 cm⁻¹) .

- HPLC-MS : Purity assessment (>95%) and molecular ion verification (e.g., [M-H]⁻ at m/z ~238 for C₈H₅F₃O₄) .

Advanced: How can researchers optimize reaction yields when introducing the trifluoroethoxy group under competing substitution conditions?

Answer:

Competing side reactions (e.g., over-alkylation or ring opening) are mitigated by:

- Controlled stoichiometry : Limiting trifluoroethylating agents to 1.1–1.3 equivalents to prevent di-substitution .

- Catalytic additives : Phase-transfer catalysts (e.g., tetrabutylammonium bromide) enhance nucleophilicity in biphasic systems .

- Temperature modulation : Reactions at 0–25°C suppress thermal degradation, as seen in analogous trifluoromethyl-phenyl syntheses . Yield optimization (70–85%) is validated via TLC or in-line UV monitoring .

Advanced: What strategies resolve contradictory data in biological activity assays (e.g., antimicrobial vs. cytotoxic effects)?

Answer:

Contradictions arise from assay-specific parameters:

- Dose-response calibration : EC₅₀ values (e.g., 10–50 µM) are compared across assays (e.g., broth microdilution for antimicrobial activity vs. MTT for cytotoxicity) .

- Target specificity studies : Radioligand binding assays or enzyme inhibition tests (e.g., COX-2 for anti-inflammatory activity) isolate mechanistic pathways .

- Metabolic stability : Hepatic microsome assays assess whether metabolites contribute to cytotoxicity, a common confounder .

Basic: What are the key physicochemical properties influencing solubility and formulation for in vitro studies?

Answer:

- LogP : Estimated ~1.8–2.2 (trifluoroethoxy increases hydrophobicity vs. unsubstituted furan acids) .

- pKa : Carboxylic acid group (~2.5–3.5) dictates ionization in physiological buffers .

- Solubility : Low aqueous solubility (<1 mg/mL) necessitates DMSO stock solutions (≤10 mM) for cell-based assays, with sonication/vortexing for dispersion .

Advanced: How are computational methods (e.g., DFT, molecular docking) applied to predict reactivity and target binding?

Answer:

- Density Functional Theory (DFT) : Calculates HOMO/LUMO energies to predict electrophilic/nucleophilic sites (e.g., carboxyl group reactivity) .

- Molecular docking : Screens against protein databases (e.g., PDB) to identify potential targets (e.g., kinases or GPCRs). For example, trifluoroethoxy-furan analogs show affinity for TNF-α in docking studies .

- MD simulations : Assess binding stability (RMSD <2 Å over 100 ns) and solvation effects .

Basic: What safety precautions are required when handling this compound?

Answer:

- PPE : Gloves, goggles, and lab coats to prevent skin/eye contact.

- Ventilation : Use fume hoods due to potential dust/aerosol formation .

- Storage : Inert atmosphere (N₂), desiccated at 2–8°C to prevent hydrolysis .

- Disposal : Incineration or EPA-approved waste protocols for halogenated organics .

Advanced: How is regioselectivity achieved in derivatization reactions (e.g., amidation vs. esterification)?

Answer:

- Protecting groups : Temporarily block the carboxylic acid with tert-butyl esters to direct reactions to the furan ring .

- Catalytic control : Pd-catalyzed cross-couplings (e.g., Suzuki for aryl substitutions) favor C5 over C3 positions on the furan .

- pH-dependent reactivity : Amidation (EDCI/HOBt at pH 7–8) versus esterification (H₂SO₄ catalyst, anhydrous conditions) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.